1-Cyclopropyl-2-isopropoxybenzene
Description
1-Cyclopropyl-2-isopropoxybenzene is an aromatic compound featuring a benzene ring substituted with a cyclopropyl group at the 1-position and an isopropoxy group at the 2-position.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H16O/c1-9(2)13-12-6-4-3-5-11(12)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
HZUHTHDXIYPWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 1-Cyclopropyl-2-isopropoxybenzene typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclopropyl-substituted alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Cyclopropyl-substituted ketones or aldehydes.
Reduction: Cyclopropyl-substituted alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Cyclopropyl-2-isopropoxybenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-isopropoxybenzene involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity to target proteins. The isopropoxy group can influence the compound’s solubility and bioavailability . The compound may undergo enzymatic ring-opening reactions, leading to the formation of covalent bonds with target enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Insights :
- Electron-withdrawing vs. electron-donating groups : The isopropoxy group (electron-donating) enhances aromatic ring electron density, favoring electrophilic substitution reactions, whereas halogen substituents (e.g., fluoro, iodo) introduce electron-withdrawing effects, altering reactivity patterns .
- Steric effects : The cyclopropyl group imposes significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to less bulky analogs like 1-Isopropoxy-2-vinylbenzene .
Key Insights :
- Functional group synergy : Halogenated analogs (e.g., iodo, fluoro) exhibit stronger antimicrobial activity due to enhanced electrophilicity and membrane disruption .
- Bioactivity modulation: The isopropoxy group in 1-Cyclopropyl-2-isopropoxybenzene may improve lipid solubility, enhancing cell membrane penetration compared to non-alkoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
